REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]=[CH:6][C:7]([NH:10][CH2:11][CH2:12][O:13][Si:14]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:15][CH3:16])=[N:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[CH2:19]([Si:14]([CH2:15][CH3:16])([CH2:17][CH3:18])[O:13][CH2:12][CH2:11][NH:10][C:7]1[CH:6]=[N:5][C:4]([NH2:1])=[CH:9][N:8]=1)[CH3:20]
|
Name
|
(5-nitro-pyrazin-2-yl)-(2-triethylsilanyloxy-ethyl)-amine
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CC(=NC1)NCCO[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off through a pad of celite
|
Type
|
WASH
|
Details
|
the celite pad was then washed well with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](OCCNC1=NC=C(N=C1)N)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 459 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |